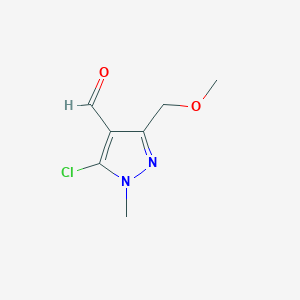![molecular formula C7H8N2O B1395638 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 1000981-77-0](/img/structure/B1395638.png)
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis
The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Scientific Research Applications
Insecticidal Bioactivities
A study by Zhang et al. (2019) explored the insecticidal properties of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives. These compounds showed promising insecticidal activities against brown planthopper, cowpea aphids, and carmine spider mite at various concentrations. The study highlights the potential of these compounds in agricultural pest control applications (Zhang et al., 2019).
Antimicrobial Agents
Salhi et al. (2020) synthesized new derivatives of dihydroimidazo[1,2-a]pyridines and evaluated their antibacterial and antifungal activities. These compounds exhibited potent antimicrobial properties, suggesting their potential as new classes of antimicrobial agents (Salhi et al., 2020).
Medicinal Chemistry Applications
Schmid et al. (2006) reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These compounds, derived from a three-dimensional molecular scaffold, have potential applications in medicinal chemistry for the development of small molecules that can interact with biological targets (Schmid et al., 2006).
X-Ray Mapping in Heterocyclic Design
Rybakov et al. (2000) conducted an X-ray diffraction study to determine the crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride. This research contributes to the understanding of the structural properties of such compounds, which is essential in heterocyclic design (Rybakov et al., 2000).
Acyl Transfer Catalysts
Birman et al. (2004) demonstrated that 2,3-dihydroimidazo[1,2-a]pyridine can act as an effective acyl transfer catalyst. Its chiral 2-phenyl derivatives were shown to be potent catalysts for the kinetic resolution of secondary benzylic alcohols, offering new opportunities in asymmetric synthesis (Birman et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like this compound induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound was designed and synthesized to improve drug-like properties .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .
Future Directions
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by this compound leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of this compound within cells and tissues are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.
properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSLUFJIJLMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717043 | |
| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000981-77-0 | |
| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.
A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized this compound derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)





![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)



